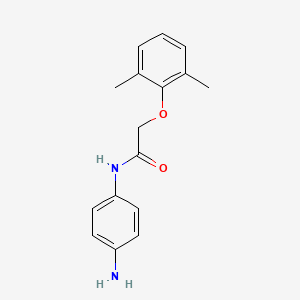

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide

説明

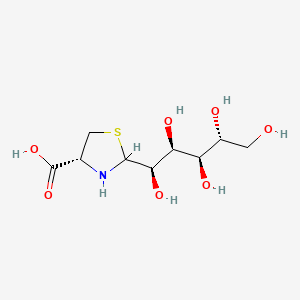

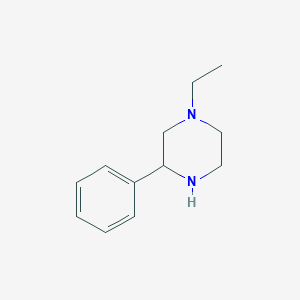

The compound "N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides. These molecules typically contain an acetamide group (a combination of acetic acid and ammonia) and are characterized by the presence of an amine group attached to a benzene ring, which is further linked to a phenoxy group with additional methyl substitutions. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and analyzed, which can offer insights into the behavior and properties of the compound of interest.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of an appropriate amine with an acyl chloride or other acylating agents. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various aminonitrophenols and an acyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of dry dichloromethane, lutidine, and TBTU . These methods suggest that the synthesis of "N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide" could potentially follow a similar pathway, involving the reaction of a suitable amine with a corresponding acylating agent to introduce the phenoxy and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the solid-state structure of these compounds, as seen in the case of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which crystallizes in the orthorhombic crystal system . The presence of intramolecular hydrogen bonds and the arrangement of molecular planes can significantly influence the molecular conformation and stability of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amine and acetamide groups. The amine group can be involved in the formation of hydrogen bonds, as observed in the structures of the synthesized compounds . These hydrogen bonds can be intramolecular or intermolecular and can affect the solubility and reactivity of the compounds. The acetamide group can also undergo hydrolysis, leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the aromatic rings and the presence of hydrogen bonds. Variable temperature NMR experiments have provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution, which can affect the physical properties of these compounds . The electronic behavior of these hydrogen bonds has been studied using Natural Bond Orbital (NBO) analysis, which can provide insights into the electronic properties of the compound .

科学的研究の応用

Advanced Oxidation Processes for Environmental Detoxification

One significant application involves the use of advanced oxidation processes (AOPs) to degrade environmental pollutants, including acetaminophen, a compound structurally related to N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide. These processes lead to the generation of various by-products, highlighting the role of such compounds in environmental detoxification efforts. The study by Qutob et al. (2022) provides a comprehensive review of the degradation pathways, by-products, and biotoxicity of acetaminophen, contributing to the understanding of how similar compounds might be treated or degraded in environmental settings (Qutob et al., 2022).

Toxicological Impact and Environmental Presence

Another research avenue explores the toxicological effects of acetamide and its derivatives. Kennedy (2001) reviewed the biological consequences of exposure to acetamide and related compounds, highlighting the importance of understanding these effects given the commercial importance of such chemicals. This review underscores the relevance of studying compounds like N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide for their potential impact on human health and the environment (Kennedy, 2001).

Carcinogenic Potential and Evaluation

Research on the carcinogenic potential of chemical compounds, including analogues of known carcinogens, is crucial. A study by Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogenic compounds, providing insights into their potential carcinogenicity and highlighting the importance of such evaluations in understanding the health risks associated with chemical exposure, which could extend to compounds like N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide (Ashby et al., 1978).

Antituberculosis Activity of Organic Compounds

The antituberculosis activity of organotin complexes, as reviewed by Iqbal et al. (2015), showcases the potential of certain organic compounds in medicinal chemistry, particularly in developing treatments for infectious diseases. Such studies contribute to the broader understanding of the therapeutic applications of complex organic molecules, which may include N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide (Iqbal et al., 2015).

特性

IUPAC Name |

N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-4-3-5-12(2)16(11)20-10-15(19)18-14-8-6-13(17)7-9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYCBRBAZQEZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229739 | |

| Record name | N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

CAS RN |

953716-40-0 | |

| Record name | N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953716-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)